

# An In-Depth Technical Guide to Butyl Methyl Trisulfide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butyl methyl trisulfide

Cat. No.: B15418111

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Butyl methyl trisulfide** ( $C_5H_{12}S_3$ ) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by a butyl and a methyl group. While not as extensively studied as other naturally occurring trisulfides like diallyl trisulfide (DATS), its structural features suggest potential relevance in fields ranging from flavor chemistry to pharmacology. This technical guide provides a comprehensive overview of the available scientific information on **butyl methyl trisulfide**, including its chemical and physical properties, probable synthetic routes, and predicted spectral characteristics. Due to a paucity of direct experimental data in the public domain, this guide leverages data from analogous compounds to provide a robust theoretical framework. Detailed methodologies for synthesis and analysis are presented, along with a discussion of the potential biological activities of alkyl trisulfides in the context of drug development, with a focus on signaling pathways such as NF- $\kappa$ B and MAPK.

## Chemical and Physical Properties

**Butyl methyl trisulfide** is a small, lipophilic molecule. While extensive experimental data is not readily available, its physicochemical properties can be predicted using computational models and comparison with related sulfur compounds. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 1: Chemical and Physical Properties of **Butyl Methyl Trisulfide**

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>12</sub> S <sub>3</sub>	
Molecular Weight	168.34 g/mol	
IUPAC Name	1-(methyldisulfanyl)butane	
CAS Number	60779-24-0	[1]
Calculated Boiling Point	247.0 ± 9.0 °C	
Calculated Melting Point	-23.8 °C	
Calculated Density	1.049 ± 0.06 g/cm <sup>3</sup>	
Calculated LogP	3.45	
Calculated Water Solubility	0.0028 g/L	

Note: Most physical properties are computationally predicted and should be confirmed experimentally.

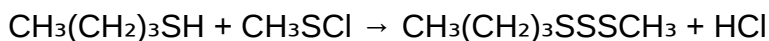
## Synthesis and Experimental Protocols

The synthesis of unsymmetrical trisulfides like **butyl methyl trisulfide** can be challenging due to the potential for the formation of symmetrical byproducts. A common strategy involves the reaction of a thiol with a sulfenyl chloride or a related electrophilic sulfur species.

### General Synthetic Approach

A plausible synthetic route for **butyl methyl trisulfide** involves the reaction of butane-1-thiol with methanesulfenyl chloride. This reaction should be carried out under anhydrous conditions and at low temperatures to minimize side reactions.

Reaction Scheme:



# Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Trisulfide (Adapted for Butyl Methyl Trisulfide)

This protocol is a generalized procedure adapted from methods for synthesizing unsymmetrical trisulfides and should be optimized for the specific synthesis of **butyl methyl trisulfide**.

## Materials:

- Butane-1-thiol
- Methanesulfonyl chloride (or a suitable precursor like dimethyl disulfide and sulfonyl chloride to generate it in situ)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Inert gas (e.g., Argon or Nitrogen)
- Triethylamine (or another non-nucleophilic base)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

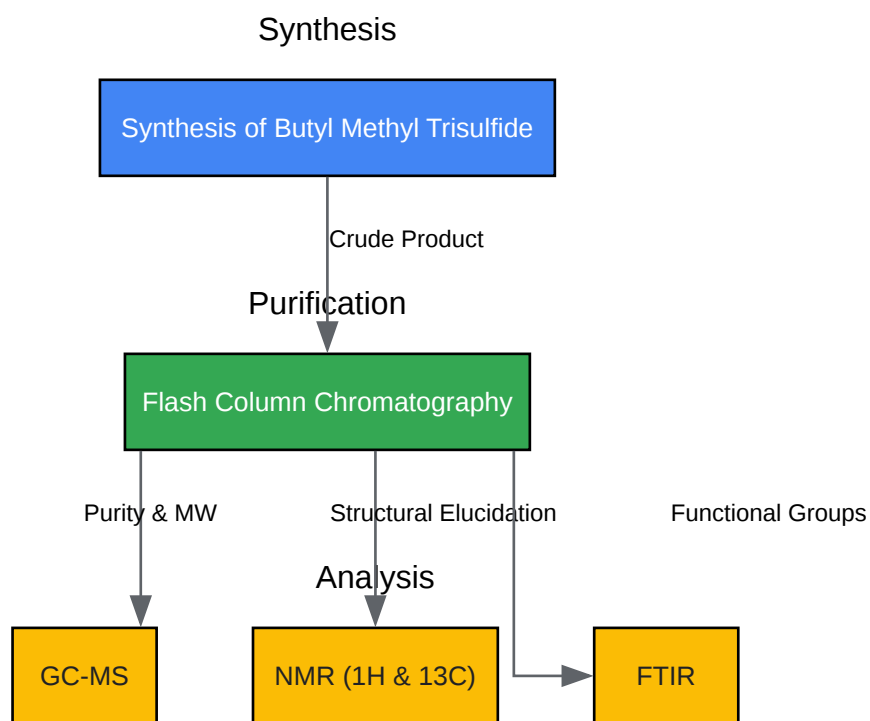
## Procedure:

- **Preparation of Methanesulfonyl Chloride (in situ):** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve dimethyl disulfide in anhydrous dichloromethane. Cool the solution to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath. Slowly add an equimolar amount of sulfonyl chloride dropwise. Allow the reaction to stir for 1 hour at  $-78\text{ }^\circ\text{C}$ .
- **Reaction with Thiol:** In a separate flame-dried flask under an inert atmosphere, dissolve butane-1-thiol in anhydrous dichloromethane. Cool the solution to  $-78\text{ }^\circ\text{C}$ .
- **Coupling Reaction:** Slowly add the freshly prepared methanesulfonyl chloride solution to the butane-1-thiol solution via a cannula. A non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

- **Workup:** Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure **butyl methyl trisulfide**.

## Analytical Workflow for Characterization

The characterization of the synthesized **butyl methyl trisulfide** would involve a combination of chromatographic and spectroscopic techniques.



[Click to download full resolution via product page](#)

Analytical workflow for **butyl methyl trisulfide**.

## Spectroscopic Data (Predicted)

As experimental spectra for **butyl methyl trisulfide** are not widely available, the following sections provide predicted data based on the known chemical shifts and fragmentation patterns of similar organosulfur compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **butyl methyl trisulfide** is expected to show distinct signals for the methyl and butyl groups.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **Butyl Methyl Trisulfide**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
CH <sub>3</sub> -S-	~2.4	Singlet	3H
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~2.8	Triplet	2H
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~1.7	Sextet	2H
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~1.4	Sextet	2H
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~0.9	Triplet	3H

Note: Predicted shifts are relative to TMS in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **Butyl Methyl Trisulfide**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> -S-	~25
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~45
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~31
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~22
-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	~14

Note: Predicted shifts are relative to TMS in CDCl<sub>3</sub>.

## Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **butyl methyl trisulfide** is expected to show a molecular ion peak and characteristic fragmentation patterns involving the cleavage of C-S and S-S bonds.

Table 4: Predicted Mass Spectrum Fragmentation of **Butyl Methyl Trisulfide**

m/z	Proposed Fragment	Notes
168	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> SSSCH <sub>3</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
121	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> SS] <sup>+</sup>	Loss of -SCH <sub>3</sub>
95	[CH <sub>3</sub> SS] <sup>+</sup>	Loss of -CH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>
79	[CH <sub>3</sub> S <sub>2</sub> ] <sup>+</sup>	
57	[CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> ] <sup>+</sup>	Butyl cation
47	[CH <sub>3</sub> S] <sup>+</sup>	Methylthio cation

## FTIR Spectroscopy

The infrared spectrum of **butyl methyl trisulfide** will be characterized by absorptions corresponding to C-H and C-S stretching and bending vibrations. The S-S stretch is typically weak and may be difficult to observe.

Table 5: Predicted FTIR Absorption Bands for **Butyl Methyl Trisulfide**

Wavenumber (cm <sup>-1</sup> )	Bond	Intensity
2960-2850	C-H (stretch)	Strong
1470-1350	C-H (bend)	Medium
730-570	C-S (stretch)	Medium-Weak
500-400	S-S (stretch)	Weak

## Biological Activity and Potential in Drug Development

While there is a lack of direct studies on the biological effects of **butyl methyl trisulfide**, research on structurally related organosulfur compounds, particularly those found in garlic, provides a basis for predicting its potential pharmacological activities.

### Cytotoxicity in Cancer Cell Lines

Diallyl trisulfide (DATS), a well-studied analogue, has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells.[2] The proposed mechanisms often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[3] Given its structural similarity, it is plausible that **butyl methyl trisulfide** could exhibit similar cytotoxic properties.

#### Experimental Protocol: MTT Assay for Cytotoxicity

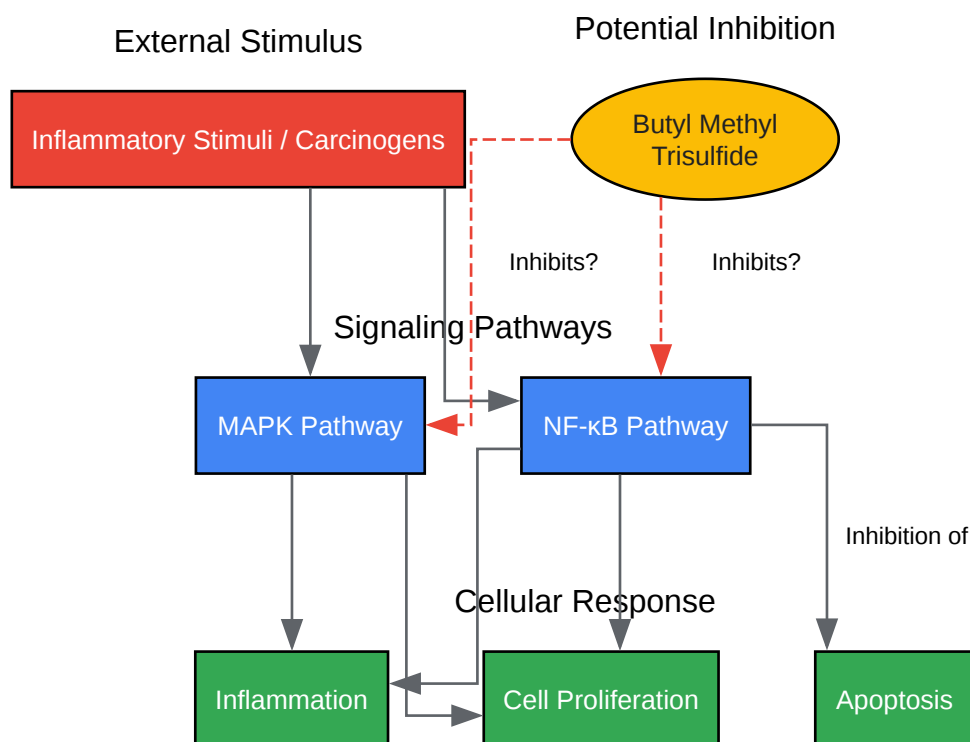
- **Cell Culture:** Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
- **Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **butyl methyl trisulfide** (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

- **MTT Addition:** After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Modulation of Signaling Pathways

Organosulfur compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF- $\kappa$ B and MAPK pathways. For instance, allyl methyl trisulfide has been found to inhibit the LPS-induced activation of NF- $\kappa$ B and MAPK pathways in acute lung injury models.[\[4\]](#)

Signaling Pathway Relationship:





[Click to download full resolution via product page](#)

Hypothesized modulation of MAPK and NF- $\kappa$ B pathways.

## Toxicology

The toxicological profile of **butyl methyl trisulfide** has not been extensively studied. However, acute and subacute toxicity studies on diallyl trisulfide in mice have determined an LD<sub>50</sub> value and observed effects on various organs at high doses.[5][6] Any research involving **butyl methyl trisulfide** should be conducted with appropriate safety precautions until more specific toxicological data becomes available.

## Conclusion and Future Directions

**Butyl methyl trisulfide** represents an understudied member of the organotrisulfide family. While its chemical properties can be reasonably predicted, there is a clear need for empirical data to confirm these predictions and to fully elucidate its spectroscopic characteristics. The known biological activities of related compounds suggest that **butyl methyl trisulfide** may possess interesting pharmacological properties, particularly in the realm of cancer therapeutics. Future research should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound using modern analytical techniques, and conducting in vitro and in vivo studies to evaluate its biological efficacy and safety profile. Such studies will be crucial in determining the potential of **butyl methyl trisulfide** as a lead compound in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 60779-24-0, Disulfide, butyl methyl | lookchem [lookchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Frontiers | Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF- $\kappa$ B and MAPK pathways [frontiersin.org]
- 5. Safety assessment and exploration of the mechanism of toxic effects of diallyl trisulfide: Based on acute and subacute toxicity and proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Butyl Methyl Trisulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15418111#what-is-butyl-methyl-trisulfide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)